Fmoc-Aib-OH

Catalog No.
S715562
CAS No.
94744-50-0
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Aib-OH

CAS Number

94744-50-0

Product Name

Fmoc-Aib-OH

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

HOZZVEPRYYCBTO-UHFFFAOYSA-N

SMILES

Array

Synonyms

94744-50-0;Fmoc-alpha-methylalanine;Fmoc-Aib-OH;Fmoc-alpha-Me-Ala-OH;2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoicacid;Fmoc-alpha-aminoisobutyricacid;ST51037596;N-Fmoc-2-aminoisobutyricacid;2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoicacid;2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOICACID;Fmoc--Me-Ala-OH;AC1MBSSI;PubChem16476;N-Fmoc-alpha-methylalanine;KSC495C4B;47691_ALDRICH;SCHEMBL119779;2-(Fmoc-amino)isobutyricAcid;47691_FLUKA;CTK3J5140;HOZZVEPRYYCBTO-UHFFFAOYSA-N;MolPort-003-725-620;ZINC388696;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoicAcid;ANW-43342

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-alpha-methylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Aib-OH (Fmoc-α-aminoisobutyric acid) is an Fmoc-protected, non-proteinogenic α,α-dialkyl amino acid characterized by a gem-dimethyl substitution at the alpha carbon. In industrial peptide synthesis, it is a critical building block for engineering peptidomimetics, foldamers, and blockbuster incretin therapeutics (such as Semaglutide and Tirzepatide). The primary procurement value of Fmoc-Aib-OH lies in its dual ability to enforce highly stable helical conformations (α-helices and 3_10-helices) and to impart absolute resistance to specific proteolytic enzymes, most notably dipeptidyl peptidase-4 (DPP-4). While its steric bulk introduces processability challenges during solid-phase peptide synthesis (SPPS), requiring specialized coupling reagents, its incorporation is indispensable for extending the in vivo half-life of peptide drugs from minutes to days [1].

Substituting Fmoc-Aib-OH with its closest natural analog, Fmoc-Ala-OH, fundamentally compromises both the metabolic stability and the structural rigidity of the target peptide. The single methyl group of alanine is insufficient to block enzymatic cleavage; for example, native GLP-1 containing Ala at position 8 is rapidly degraded by DPP-4, whereas Aib substitution completely halts this degradation pathway [1]. Furthermore, alanine lacks the severe steric constraints of Aib, meaning Ala-based peptides require significantly longer sequences to achieve the same helical stability [2]. Conversely, attempting to use unprotected Aib or Boc-Aib-OH disrupts standard Fmoc-SPPS workflows. Therefore, Fmoc-Aib-OH is non-interchangeable when manufacturing short, highly stable, once-weekly peptide therapeutics, despite the fact that its gem-dimethyl bulk necessitates optimized coupling conditions to overcome steric hindrance [3].

Absolute DPP-4 Resistance for Half-Life Extension

The incorporation of Aib in place of natural amino acids like Alanine is the primary mechanism for preventing enzymatic degradation in modern incretin therapies. In the development of GLP-1 receptor agonists, native GLP-1 containing Ala at position 8 is rapidly cleaved by dipeptidyl peptidase-4 (DPP-4), resulting in an in vivo half-life of under 2 minutes. Substituting Ala8 with Aib8 completely suppresses DPP-4 activity without compromising receptor agonist activity. This single Aib substitution, combined with fatty acid acylation, extends the therapeutic half-life to approximately 165–183 hours in humans, enabling once-weekly dosing regimens[1].

Evidence DimensionIn vivo half-life and DPP-4 cleavage resistance
Target Compound DataAib8-GLP-1 analog (Half-life: ~165-183 hours, complete DPP-4 resistance)
Comparator Or BaselineNative Ala8-GLP-1 (Half-life: ~1.5-2 minutes, rapid DPP-4 cleavage)
Quantified DifferenceOver 5,000-fold increase in half-life due to complete suppression of DPP-4 cleavage
ConditionsIn vivo human pharmacokinetics and in vitro DPP-4 degradation assays

This extreme metabolic stabilization is the foundational reason buyers procure Fmoc-Aib-OH for the synthesis of long-acting peptide therapeutics.

Thermodynamic Stabilization of Helical Secondary Structures

Aib acts as a powerful helicogenic constraint, forcing the peptide backbone into stable α-helical or 3_10-helical conformations. Quantitative unfolding studies demonstrate that a short 14-mer peptide containing approximately 20% Aib and 40% Ala exhibits the same helical stability at 25 °C as a pure Ala-based peptide that is nearly twice as long (26-mer) measured at 0 °C [1]. The free energy of helix propagation is significantly enhanced by the gem-dimethyl groups, which restrict the available Ramachandran dihedral angles (φ, ψ) far more strictly than the single methyl group of Alanine.

Evidence DimensionHelix length required for equivalent thermodynamic stability
Target Compound Data14-mer Aib/Ala-based peptide (Stable at 25 °C)
Comparator Or Baseline26-mer pure Ala-based peptide (Requires cooling to 0 °C for equivalent stability)
Quantified DifferenceAib incorporation achieves equivalent helical stability with ~50% fewer residues and at a 25 °C higher temperature
ConditionsUrea/GnCl unfolding analysis of isolated peptide helices in aqueous solution

Allows manufacturers to design and synthesize significantly shorter, more mass-efficient peptides while maintaining the rigid secondary structures required for target binding.

Processability: Overcoming Steric Hindrance in SPPS Coupling

The gem-dimethyl substitution of Fmoc-Aib-OH introduces severe steric hindrance, making standard room-temperature coupling protocols highly inefficient. When synthesizing Aib-rich sequences (e.g., GEQKLGAibAibAibASEEDLG-NH2), conventional SPPS methods using standard coupling reagents at room temperature typically yield less than 10% purity after 40 hours due to massive deletion sequences. However, utilizing microwave-enhanced SPPS (e.g., 75–90 °C) with high-efficiency coupling systems like DIC/Oxyma or HATU overcomes this activation barrier, yielding the target peptide in under 3 hours with 89% purity [1]. Consequently, procurement of Fmoc-Aib-OH must be paired with modern onium salts or Oxyma additives to ensure viable manufacturing yields.

Evidence DimensionSPPS Coupling Efficiency and Crude Purity for Aib-rich sequences
Target Compound DataFmoc-Aib-OH coupled via Microwave-enhanced SPPS (DIC/Oxyma, elevated temp) (89% purity, <3 hours)
Comparator Or BaselineConventional room-temperature SPPS (Standard reagents) (<10% purity, 40 hours)
Quantified DifferenceOver 8-fold increase in crude purity and 90% reduction in synthesis time
ConditionsSolid-phase peptide synthesis of an Aib-rich model peptide (GEQKLGAibAibAibASEEDLG-NH2)

Informs buyers that Fmoc-Aib-OH requires specialized, high-efficiency coupling workflows to avoid costly batch failures and sequence deletions.

Synthesis of Long-Acting Incretin Therapeutics (GLP-1/GIP Agonists)

Fmoc-Aib-OH is the exact precursor required to substitute native Alanine at position 8 in GLP-1 analogs. This application directly leverages the absolute DPP-4 resistance conferred by the Aib residue, enabling the commercial production of once-weekly diabetes and obesity therapeutics like Semaglutide and Tirzepatide [1].

Development of Ultra-Short Helical Peptidomimetics

Because Aib heavily restricts Ramachandran dihedral angles, Fmoc-Aib-OH is the optimal choice for engineering short (10- to 15-mer) foldamers and peptidomimetics. It allows researchers to enforce stable α-helical or 3_10-helical conformations without needing the 20+ residues typically required when using standard amino acids like Fmoc-Ala-OH [2].

High-Efficiency Microwave SPPS Manufacturing of Foldamers

In industrial peptide synthesis, Fmoc-Aib-OH is utilized in conjunction with microwave-assisted SPPS and high-efficiency coupling reagents (e.g., DIC/Oxyma or HATU). This specific processability fit ensures that even highly sterically hindered, Aib-rich sequences can be synthesized rapidly (under 3 hours) with high crude purity (>89%), avoiding the deletion sequences common in standard room-temperature protocols [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

325.13140809 Da

Monoisotopic Mass

325.13140809 Da

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

94744-50-0

Wikipedia

Fmoc-alpha-methylalanine

Dates

Last modified: 08-15-2023

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